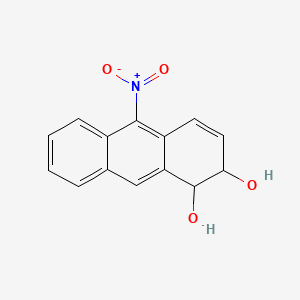
10-Nitro-1,2-dihydroanthracene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Nitro-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C14H11NO4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both nitro and dihydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitro-1,2-dihydroanthracene-1,2-diol typically involves the nitration of 1,2-dihydroanthracene-1,2-diol. This can be achieved by treating 1,2-dihydroanthracene-1,2-diol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 10-position of the anthracene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
10-Nitro-1,2-dihydroanthracene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-Nitro-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
1,2-Dihydroanthracene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.
10-Nitroanthracene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
1,2-Dihydroxyanthraquinone: Contains a quinone structure, leading to different chemical and biological properties.
Uniqueness: 10-Nitro-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both nitro and dihydroxy functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
10-nitro-1,2-dihydroanthracene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOVNHOBHYKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
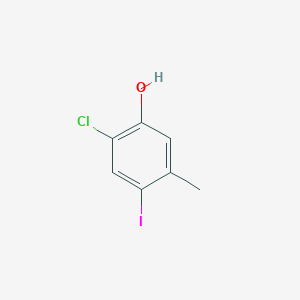

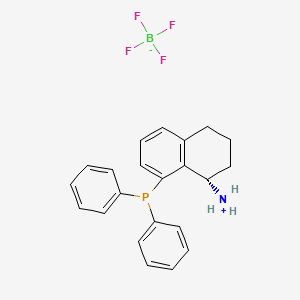
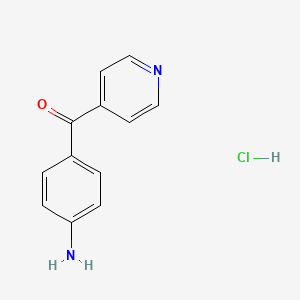
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)


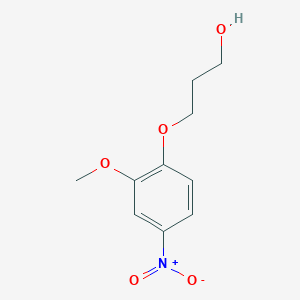
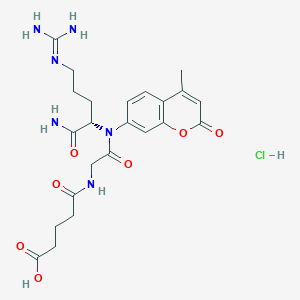
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)

![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)

